molecular formula C9H10ClN5 B3843325 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine

2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B3843325
M. Wt: 223.66 g/mol
InChI Key: SZLGIMFZDUTLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMA is a pyrimidine-based inhibitor that has been shown to have promising results in the treatment of several diseases, including cancer and autoimmune diseases.

Mechanism of Action

2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine works by inhibiting the activity of several enzymes, including dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. By inhibiting these enzymes, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, as well as the production of inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine is its ability to inhibit the growth of several cancer cell lines. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to conduct further preclinical studies to better understand its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to optimize the synthesis of this compound and develop more efficient methods for its production.

Scientific Research Applications

2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, this compound has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. This compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune diseases.

properties

IUPAC Name

2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5/c1-5-3-6(2)15(14-5)8-4-7(11)12-9(10)13-8/h3-4H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLGIMFZDUTLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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